molecular formula C15H16ClFN2OS B13267815 N-[4-(chloromethyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-N-(4-fluorophenyl)amine

N-[4-(chloromethyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-N-(4-fluorophenyl)amine

Cat. No.: B13267815
M. Wt: 326.8 g/mol
InChI Key: NOUFGXVQCWTQNK-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-N-(4-fluorophenyl)amine is a sophisticated chemical scaffold designed for exploratory research in medicinal chemistry and drug discovery. This compound integrates multiple pharmacologically relevant motifs, including a thiazolylidene core, a fluorophenyl group, and a tetrahydrofuran moiety, making it a versatile intermediate for the synthesis of novel bioactive molecules. The presence of a reactive chloromethyl group provides a key synthetic handle for further functionalization through nucleophilic substitution reactions, allowing researchers to create diverse libraries of analogs for structure-activity relationship (SAR) studies. Its structural complexity is particularly valuable for investigating new ligands targeting various enzyme systems and cellular receptors. This compound is intended solely for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H16ClFN2OS

Molecular Weight

326.8 g/mol

IUPAC Name

4-(chloromethyl)-N-(4-fluorophenyl)-3-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C15H16ClFN2OS/c16-8-13-10-21-15(18-12-5-3-11(17)4-6-12)19(13)9-14-2-1-7-20-14/h3-6,10,14H,1-2,7-9H2

InChI Key

NOUFGXVQCWTQNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=CSC2=NC3=CC=C(C=C3)F)CCl

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole backbone is typically constructed via Hantzsch thiazole synthesis or Ullmann-type coupling (as demonstrated in Xu and Fu's domino method for 2-thiophenylquinazolinones). For this compound:

  • Starting materials : A ketone precursor containing a tetrahydrofuran-2-ylmethyl group (e.g., 2-(tetrahydrofuran-2-yl)acetic acid) and a thiourea derivative.
  • Reaction conditions :
    • Cyclocondensation under microwave irradiation (150–200°C, 10–30 min) or copper catalysis.
    • Example protocol: React 2-(tetrahydrofuran-2-yl)acetyl chloride with N-(4-fluorophenyl)thiourea in anhydrous pyridine to yield the thiazolidinone intermediate.

Chloromethyl Group Introduction

The chloromethyl substituent at position 4 of the thiazole is introduced via chlorination of a hydroxymethyl precursor :

  • Stepwise process :
    • Hydroxymethylation : Treat the thiazole intermediate with formaldehyde under basic conditions.
    • Chlorination : React the hydroxymethyl-thiazole with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane.
  • Key parameters :
    • Temperature: 0–25°C for controlled reactivity.
    • Yield optimization: Use catalytic dimethylformamide (DMF) to enhance chlorination efficiency.

N-Arylation with 4-Fluoroaniline

The N-(4-fluorophenyl)amine moiety is installed via Buchwald-Hartwig amination or Ullmann coupling , as evidenced in thiazole-substituted aminopyridine syntheses:

  • Catalytic system :
    • Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO).
    • Alternative: Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligand.
  • Conditions :
    • Temperature: 80–120°C under inert atmosphere.
    • Reaction time: 12–24 hours.

Functional Group Compatibility and Purification

  • Tetrahydrofuran-2-ylmethyl stability : Ensure alkylation steps avoid acidic conditions that could hydrolyze the tetrahydrofuran ring.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Analytical Validation

  • Spectroscopic data :
    • ¹H NMR : Peaks for tetrahydrofuran protons (δ 1.6–2.1 ppm), chloromethyl (δ 4.2–4.5 ppm), and aromatic fluorophenyl (δ 6.8–7.4 ppm).
    • MS (ESI+) : Expected [M+H]⁺ at m/z 369.8.
  • Purity assessment : HPLC with C18 column (≥95% purity).

Optimization Challenges

  • Side reactions : Competing N-alkylation during chloromethylation requires careful stoichiometric control.
  • Scalability : Microwave-assisted steps may need adjustment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-(4-fluorophenyl)-3-(oxolan-2-ylmethyl)-2,3-dihydro-1,3-thiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloromethyl and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

4-(chloromethyl)-N-(4-fluorophenyl)-3-(oxolan-2-ylmethyl)-2,3-dihydro-1,3-thiazol-2-imine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-(4-fluorophenyl)-3-(oxolan-2-ylmethyl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The fluorophenyl group, common in pharmaceuticals, improves metabolic stability and membrane permeability relative to non-fluorinated aryl groups .

Implications for the Target Compound :

  • The THF-derived substituent could necessitate multi-step synthesis, such as alkylation of tetrahydrofurfuryl alcohol derivatives.

Biological Activity

N-[4-(chloromethyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-N-(4-fluorophenyl)amine is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16ClFN2OS
  • Molecular Weight : 326.82 g/mol
  • CAS Number : 21521784

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Its thiazole moiety is known for conferring significant biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Thiazolidinone 1MDA-MB-2315.2
Thiazolidinone 2HCT1164.8
Thiazolidinone 3MCF76.1

These studies suggest that this compound may exhibit similar or enhanced anticancer properties due to its unique structural features.

The biological activity of thiazole derivatives often involves:

  • Inhibition of cell proliferation : Many thiazole compounds induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial activity : Some thiazole derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of thiazolidine derivatives on glioblastoma cells. The results indicated significant reduction in cell viability, suggesting that the compound could be a candidate for further development in oncology .
  • Antimicrobial Evaluation : A series of thiazole-based compounds were tested against various bacterial strains, demonstrating effective inhibition at low concentrations. This positions this compound as a promising antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions. A typical protocol includes:

  • Step 1: Cyclocondensation of 4-fluorophenylamine with thiourea derivatives to form the thiazole core.
  • Step 2: Tetrahydrofuran (THF) moiety introduction via alkylation using 2-(bromomethyl)tetrahydrofuran under reflux in DMF at 80–90°C for 6–8 hours.
  • Step 3: Chloromethylation using chloromethyl methyl ether (MOMCl) in dichloromethane at 0–5°C to minimize side reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    Yield optimization requires strict control of reaction stoichiometry and inert conditions (N₂ atmosphere) to prevent oxidation of the thiazole ring .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from dynamic conformational changes or impurities. Strategies include:

  • 2D NMR Techniques: HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing thiazole CH₂ from THF protons).
  • X-ray Crystallography: Resolve ambiguity by comparing experimental XRD bond lengths/angles (e.g., C–S bond: ~1.74 Å in thiazole) with computational models (DFT-optimized structures).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error).
    Cross-validation with analogs (e.g., replacing Cl with Br to track isotopic patterns) can clarify discrepancies .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy: ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) in CDCl₃ or DMSO-d₆. Key signals: δ ~7.2–7.6 ppm (fluorophenyl aromatic protons), δ ~3.5–4.0 ppm (THF methylene).
  • FTIR: Confirm functional groups (e.g., C–F stretch at 1220–1150 cm⁻¹, C=S at 650–600 cm⁻¹).
  • HRMS: ESI+ mode to verify molecular ion [M+H]⁺.
  • XRD: Single-crystal analysis for absolute configuration (R-factor <0.05 preferred) .

Advanced: What strategies mitigate instability of the chloromethyl group during storage?

Methodological Answer:
The chloromethyl group is prone to hydrolysis and dimerization. Mitigation approaches:

  • Storage Conditions: –20°C under argon in amber vials.
  • Stabilizers: Add 0.1% w/v butylated hydroxytoluene (BHT) to inhibit radical-mediated degradation.
  • Lyophilization: For long-term stability, lyophilize as a hydrochloride salt.
  • Quality Monitoring: Regular HPLC-UV (λ = 254 nm) to track degradation (e.g., chloride release via ion chromatography) .

Advanced: How does the tetrahydrofuran (THF) moiety influence bioactivity?

Methodological Answer:
The THF group enhances lipophilicity (logP +0.5–1.0) and impacts target binding:

  • Comparative Studies: Analogs without THF (e.g., substituted with cyclohexyl) show reduced affinity for GABA receptors in electrophysiological assays (IC₅₀ increased 3–5×).
  • Computational Modeling: Molecular docking (AutoDock Vina) reveals THF oxygen forms hydrogen bonds with Thr207 in the target protein’s binding pocket.
  • Metabolism: THF slows hepatic clearance (t₁/₂ increased from 2.1 to 4.3 hours in rat liver microsomes) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock or Schrödinger Suite to model binding to targets (e.g., kinase enzymes). Parameters: Lamarckian GA, 25 runs, grid size 60×60×60 Å.
  • MD Simulations: GROMACS (AMBER force field) to assess stability of ligand-protein complexes over 100 ns (RMSD <2.0 Å acceptable).
  • QSAR Models: Train models with descriptors like molar refractivity, polar surface area, and H-bond donors to predict IC₅₀ values .

Advanced: How to design SAR studies focusing on the fluorophenyl substituent?

Methodological Answer:

  • Analog Synthesis: Replace 4-fluorophenyl with 4-Cl, 4-CH₃, or 4-OCH₃ groups via Buchwald-Hartwig coupling.
  • Bioactivity Assays: Test analogs against cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay) and bacterial strains (MIC via broth dilution).
  • Statistical Analysis: Use ANOVA to compare logD values (HPLC-measured) vs. activity. Example: 4-Fluorophenyl shows 10× higher potency than 4-CH₃ due to electronegativity effects .

Basic: What solvents and reaction conditions minimize side reactions during synthesis?

Methodological Answer:

  • Solvents: Use anhydrous THF or DMF for moisture-sensitive steps (e.g., chloromethylation). Avoid alcohols to prevent nucleophilic substitution.
  • Temperature: Maintain ≤5°C during chloromethylation to suppress polymerization.
  • Catalysts: Employ K₂CO₃ or Et₃N as bases for deprotonation (1.2–1.5 eq. to avoid excess) .

Advanced: How to analyze regioselectivity in thiazole ring functionalization?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C-labeled precursors (e.g., ¹³C-thiourea) to track bond formation via NMR.
  • DFT Calculations: Gaussian 09 at B3LYP/6-31G* level to compare activation energies for C-4 vs. C-5 substitution.
  • Competition Experiments: React with equimolar electrophiles (e.g., MeI vs. BnBr) and quantify products via GC-MS .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., THF alkylation).
  • Purification: Replace column chromatography with fractional crystallization (solvent: ethyl acetate/hexane 1:3).
  • Quality Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediates .

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